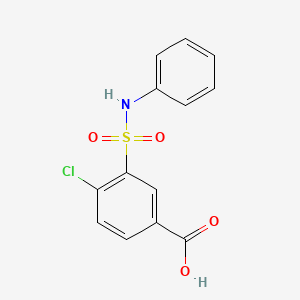

4-Chloro-3-(phenylsulfamoyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-11-7-6-9(13(16)17)8-12(11)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOMJRJEEVXYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzoic Acid and Sulfonamide Chemistry Research

The foundational structure of 4-Chloro-3-(phenylsulfamoyl)benzoic acid is rooted in two historically significant classes of organic compounds: benzoic acids and sulfonamides. Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications from food preservation to the synthesis of more complex molecules. preprints.org The carboxylic acid group provides a reactive handle for various chemical transformations, making it a versatile building block in medicinal chemistry. nih.gov

Sulfonamides, characterized by the -SO2NH- functional group, are renowned for their therapeutic applications, most notably as antimicrobial agents. researchgate.net The discovery of sulfonamide drugs in the 20th century revolutionized the treatment of bacterial infections. researchgate.net Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition is a classic example of competitive antagonism, where the sulfonamide mimics the natural substrate, para-aminobenzoic acid (PABA). mdpi.com

The combination of these two pharmacophores in the form of sulfamoylbenzoic acids has given rise to a rich field of research, leading to the development of various therapeutic agents.

Significance of the Sulfamoylbenzoic Acid Scaffold in Academic Discovery

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. This scaffold has been extensively explored, leading to the discovery of compounds with a diverse range of pharmacological activities.

One of the most prominent applications of the sulfamoylbenzoic acid core is in the development of diuretics. Furosemide (B1674285), a potent loop diuretic, is a well-known example of a compound featuring a 4-chloro-3-sulfamoylbenzoic acid core (though with a furfurylamino group on the sulfamoyl nitrogen). Its diuretic effect stems from the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The research into furosemide and its analogues has provided valuable insights into the structure-activity relationships of sulfamoylbenzoic acid-based diuretics.

Beyond diuresis, the sulfamoylbenzoic acid scaffold has been instrumental in the design of inhibitors for various enzymes. For instance, derivatives of 4-chloro-3-sulfamoylbenzoic acid have been synthesized and investigated as potent inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isozymes has therapeutic implications for conditions like glaucoma. nih.gov

Furthermore, the sulfamoylbenzoic acid (SBA) scaffold has been utilized to develop specific agonists for G protein-coupled receptors (GPCRs). In one study, SBA analogues were designed and synthesized as specific agonists of the lysophosphatidic acid 2 (LPA2) receptor, demonstrating the versatility of this scaffold in targeting different biological pathways. nih.gov

Structure Activity Relationship Sar Studies of 4 Chloro 3 Phenylsulfamoyl Benzoic Acid Analogs

Systematic Substitution at the Phenyl Ring of the Sulfamoyl Moiety

The phenyl ring of the sulfamoyl group in 4-chloro-3-(phenylsulfamoyl)benzoic acid offers a versatile scaffold for chemical modification. The electronic and steric properties of substituents on this ring, as well as their position, can significantly influence the compound's interaction with its biological target.

Research into a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as potential antidiabetic agents has provided valuable insights into these effects. The study revealed that the nature of the substituent on the N-phenyl ring plays a crucial role in the inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. For instance, the presence of a nitro group, a strong electron-withdrawing group, at the ortho position of the phenyl ring led to a significant increase in inhibitory potential. Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be a highly potent inhibitor, suggesting that an electron-deficient N-phenyl ring is favorable for activity. nih.gov

| Compound | N-Aryl/Alkyl Substituent | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| 3a | Phenyl | 29.34 | 18.29 |

| 3b | 2-Methylphenyl | 25.16 | 15.67 |

| 3c | 2-Nitrophenyl | 7.82 | 4.93 |

| 3d | 4-Nitrophenyl | 11.45 | 8.13 |

| 3e | 2-Chlorophenyl | 21.78 | 13.91 |

| 3f | 4-Chlorophenyl | 19.82 | 12.65 |

| Acarbose | - | 24.56 | 26.31 |

Data sourced from a study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. nih.gov

The position of a substituent on the phenyl ring of the sulfamoyl moiety can dramatically alter the molecule's three-dimensional shape and its ability to form favorable interactions within a binding pocket. Ortho, meta, and para substitutions can lead to distinct biological activities due to steric hindrance, altered bond angles, and the potential for new intramolecular or intermolecular interactions.

In the aforementioned study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, a comparison between ortho- and para-substituted analogs provides insight into positional isomer effects. For example, the 2-nitrophenyl derivative (3c ) displayed significantly higher inhibitory activity against both α-amylase and α-glucosidase compared to its 4-nitrophenyl counterpart (3d ). nih.gov This suggests that the ortho positioning of the nitro group may facilitate a more favorable binding conformation or introduce a key interaction with the enzyme's active site that is not possible with para substitution.

Similarly, the 2-chlorophenyl analog (3e ) was a more potent inhibitor than the 4-chlorophenyl derivative (3f ). nih.gov This trend further supports the notion that the ortho position is a critical site for substitution on the N-phenyl ring for this particular biological target. The enhanced activity of ortho-substituted analogs could be attributed to a variety of factors, including the induction of a specific torsional angle between the phenyl rings that is optimal for binding, or direct engagement of the ortho substituent with a specific sub-pocket of the enzyme.

Modifications of the Benzoic Acid Core

The benzoic acid portion of this compound is another key area for structural modification. Changes to the carboxyl group or substitutions on the chlorinated phenyl ring can significantly impact the compound's physicochemical properties and its interactions with biological targets.

The carboxylic acid group is often a critical pharmacophore, participating in key hydrogen bonding or ionic interactions with biological targets. Derivatization of this group into esters, amides, or other bioisosteres can have a profound effect on a compound's activity, solubility, and metabolic stability.

In a study focused on developing potent and selective inhibitors of carbonic anhydrases, researchers synthesized a series of derivatives of 4-chloro-3-sulfamoyl benzoic acid. nih.gov The carboxylic acid was reacted with carboxy-protected amino acids or dipeptides to form amide derivatives. These modifications led to compounds with strong topical antiglaucoma properties, indicating that the derivatization of the carboxyl group was well-tolerated and, in some cases, beneficial for activity. The resulting amides exhibited low nanomolar affinity for carbonic anhydrase isozymes CA II and IV, which are involved in aqueous humor secretion. This suggests that the amide linkage can effectively mimic or enhance the interactions of the original carboxyl group within the enzyme's active site. nih.gov

Furthermore, the synthesis of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives has been explored for their antimicrobial properties. nih.gov While this scaffold is slightly different, it demonstrates the principle that converting the benzoic acid to an amide linked to an amino acid can lead to biologically active compounds. Such derivatization can introduce new chiral centers and functional groups that can form additional interactions with the target, potentially leading to increased potency and selectivity.

In the development of specific agonists for the lysophosphatidic acid (LPA) 2 receptor, a series of sulfamoyl benzoic acid analogs were synthesized. nih.gov One of the most potent and specific agonists identified was 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid. In this molecule, the chloro substituent is at the 5-position relative to the carboxyl group, which is equivalent to the 4-position in the parent compound of this article. The high activity of this compound underscores the importance of the chlorine atom at this specific position for potent LPA2 receptor agonism. nih.gov

Conformational Flexibility and Its Role in Molecular Recognition

The conformational flexibility of this compound analogs is a critical determinant of their biological activity. The molecule is not rigid and can adopt various conformations due to rotation around the single bonds, particularly the S-N bond and the bonds connecting the phenyl rings to the sulfamoyl and carboxyl groups. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of its biological target is essential for high-affinity binding.

The dihedral angle between the two aromatic rings is a key conformational feature of diarylsulfonamides. This angle is influenced by the nature and position of substituents on the rings. For instance, bulky substituents in the ortho positions can restrict rotation and favor a more twisted conformation. The conformation of the sulfamoyl linkage itself is also important. Studies on benzenesulfonamides have shown that the amino group can adopt different orientations relative to the aromatic plane, and these preferences can be influenced by weak intramolecular interactions. researchgate.net

The energetic penalty of adopting a specific conformation upon binding must be offset by the favorable interactions formed with the target protein. Computational studies can provide insight into the low-energy conformations of these molecules and help to rationalize their observed biological activities. Understanding the interplay between conformational flexibility and molecular recognition is crucial for the rational design of more potent and selective analogs of this compound.

Rational Design Principles for Modulating Molecular Properties through SAR

The rational design of analogs of this compound is a key strategy for modulating their molecular properties, including potency, selectivity, and pharmacokinetic characteristics. Structure-activity relationship (SAR) studies have elucidated several principles that guide the targeted modification of this chemical scaffold, primarily in the context of developing potent inhibitors of specific enzyme isoforms, such as carbonic anhydrases (CAs).

A fundamental principle in the design of these analogs revolves around the "tail approach," where modifications are made to the molecule's periphery, distant from the core zinc-binding group (the sulfonamide), to enhance interactions with specific residues within the target enzyme's active site. This approach has proven effective in achieving isoform-specific inhibition. For instance, in the design of benzenesulfonamide-based inhibitors, the tail groups have been shown to modulate CA isoform specificity. nih.gov Structural studies have revealed that active-site residues, particularly those at positions 92 and 131, influence the binding orientation and affinity of inhibitors, while the tail portions of the molecules are crucial for dictating selectivity among different CA isoforms. nih.gov

Modifications to the benzamide (B126) moiety of related sulfonamides have also been a successful strategy. By reacting 4-sulfamoyl benzoic acid with a variety of primary and secondary amines and amino acids, a series of benzamide-4-sulfonamides were synthesized. nih.gov These modifications led to compounds with potent inhibitory activity in the low nanomolar to subnanomolar range against human carbonic anhydrase isoforms hCA II, VII, and IX. nih.gov The incorporation of amino acid or dipeptide moieties was also explored to enhance water solubility, a crucial property for potential therapeutic applications. nih.gov

Furthermore, the exploration of different chemical linkers and terminal groups has yielded valuable insights. For example, in the development of sulfamoyl benzoic acid (SBA) analogs, the isosteric replacement of a sulfur atom with a sulfamoyl group (-NH-SO2-) was a key design step. nih.gov Subsequent modifications to the "tail group" and the length of the linker connecting it to the core structure were systematically evaluated. It was found that the nature of the tail group is critical; replacing a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail with isoindolyl-1,3-dione or indolyl-2,3-dione resulted in a loss of activity. nih.gov

Another design principle involves the strategic placement of substituents on the phenyl ring of the phenylsulfamoyl group to exploit specific pockets within the enzyme's active site. In a study of sulfamoyl benzamidothiazoles, systematic SAR studies were conducted to identify which positions on the chemical scaffold could tolerate modifications. nih.gov This allowed for the identification of more potent compounds and guided the design of affinity probes for target identification. nih.gov

The following interactive data tables summarize the structure-activity relationships for analogs of this compound and related compounds, illustrating the impact of various substitutions on inhibitory activity against different carbonic anhydrase isoforms.

Table 1: Inhibitory Activity of Benzamide-4-Sulfonamide Analogs against Human Carbonic Anhydrase Isoforms nih.gov

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 3a | Benzylamino | 334 | 14.5 | 1.3 | 2.1 |

| 3b | (Furan-2-yl)methylamino | 256 | 9.8 | 0.8 | 1.5 |

| 3c | 2-Methylbenzylamino | 154 | 7.6 | 0.5 | 0.9 |

| 3d | 3-Methylbenzylamino | 187 | 8.1 | 0.7 | 1.1 |

| 3e | 4-Methylbenzylamino | 211 | 9.2 | 0.9 | 1.3 |

| 3f | 2-Fluorobenzylamino | 98.3 | 5.3 | 0.4 | 0.7 |

| 3g | 3-Fluorobenzylamino | 115 | 6.1 | 0.5 | 0.8 |

| 3h | 4-Fluorobenzylamino | 132 | 7.0 | 0.6 | 0.9 |

| 3i | 2-Chlorobenzylamino | 76.4 | 4.1 | 0.3 | 0.5 |

| 3j | 3-Chlorobenzylamino | 89.1 | 4.8 | 0.4 | 0.6 |

| 3k | 4-Chlorobenzylamino | 102 | 5.5 | 0.5 | 0.7 |

| 3l | 2,4-Dichlorobenzylamino | 58.2 | 3.1 | 0.2 | 0.4 |

| AAZ * | - | 250 | 12 | 2.5 | 25 |

*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor included for comparison.

Table 2: Inhibitory Activity of Benzoylthioureido Benzenesulfonamide (B165840) Analogs against Human Carbonic Anhydrase Isoforms tandfonline.com

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 7a | 4-Fluorophenyl | 58.2 | 2.5 | 45.6 | 23.4 |

| 7b | 4-Chlorophenyl | 56.3 | 2.1 | 41.2 | 20.1 |

| 7c | 4-Bromophenyl | 33.0 | 56.6 | 31.2 | 18.7 |

| 7d | 4-Iodophenyl | 65.4 | 65.8 | 35.8 | 25.6 |

| 7e | 4-Nitrophenyl | 78.9 | 39.6 | 39.8 | 29.8 |

| 7f | 4-Methoxyphenyl | 43.0 | 39.0 | 30.0 | 15.4 |

| AAZ | - | 250 | 12.1 | 25.7 | 5.7 |

| SLC-0111 | - | 5080 | 960 | 45.0 | 45.0 |

*Acetazolamide (AAZ) and SLC-0111 are standard carbonic anhydrase inhibitors included for comparison.

Computational Chemistry and Molecular Modeling of 4 Chloro 3 Phenylsulfamoyl Benzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the intrinsic properties of molecules. nih.govals-journal.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule. For a molecule like 4-Chloro-3-(phenylsulfamoyl)benzoic acid, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to achieve a balance between accuracy and computational cost. nih.govals-journal.comscispace.com

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Molecular orbital (MO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. als-journal.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. als-journal.comscispace.com A smaller energy gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the phenyl rings and the oxygen atoms of the carboxyl and sulfonyl groups. Conversely, the LUMO would likely be distributed over the electron-withdrawing groups. This distribution facilitates intramolecular charge transfer. scispace.comnih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. biomedgrid.comnih.gov The MEP map identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. biomedgrid.comnih.gov For this compound, the most negative potential is anticipated around the oxygen atoms of the carboxylic acid and sulfonyl groups, while positive potentials would be found around the amine and carboxylic acid hydrogens.

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | -8.9 eV | Electron-donating capability |

| LUMO Energy | -4.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 6.8 D | Molecular polarity and intermolecular interactions |

| Electronegativity (χ) | 6.7 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.2 eV | Resistance to charge transfer |

| Chemical Softness (S) | 0.45 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 10.2 eV | Global electrophilic nature |

Note: These values are hypothetical, based on typical results for similar aromatic sulfonamides, and serve for illustrative purposes.

Quantum chemical calculations are instrumental in predicting molecular reactivity. Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, softness, and the electrophilicity index, provide quantitative measures of a molecule's reaction tendencies. nih.gov Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. science.gov

Furthermore, these computational methods can be used to study potential reaction pathways, such as metabolic transformations or chemical degradation. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of a reaction. Bond Dissociation Energy (BDE) calculations can pinpoint the weakest bonds in the molecule, predicting which sites are most likely to undergo homolytic cleavage. science.gov For this compound, the S-N bond of the sulfonamide and the C-S bond are of particular interest for such studies.

Molecular Dynamics (MD) Simulations of Compound Conformations

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment. mdpi.com

The surrounding solvent can significantly influence the conformation and behavior of a molecule. rsc.orgaps.org MD simulations in explicit solvent (e.g., a box of water molecules) are essential for accurately modeling these effects. nih.govswinburne.edu.au Water molecules can form hydrogen bonds with the polar groups of this compound, such as the carboxylic acid and sulfonamide moieties. These interactions can stabilize certain conformations over others. rsc.org For example, studies on similar sulfonamides have shown that even a single water molecule can alter conformational preferences by forming stabilizing hydrogen bonds. rsc.org The reorganization of solvent molecules upon ligand binding to a target is also a critical factor in the thermodynamics of the interaction. nih.gov

This compound possesses several rotatable bonds, including the C-S and S-N bonds, and the bonds connecting the phenyl rings to the central scaffold. This flexibility allows it to adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule to identify low-energy, stable structures. nih.gov The simulation trajectory is analyzed to determine the probability distribution of key dihedral angles, revealing the preferred spatial arrangement of the different molecular fragments.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a local or global minimum on the potential energy surface. This is often performed before and after MD simulations to obtain stable, low-energy structures for further analysis, such as docking studies. nih.gov

Table 2: Illustrative Dihedral Angles for Key Rotatable Bonds in Low-Energy Conformers of this compound

| Dihedral Angle | Conformer 1 (Extended) | Conformer 2 (Folded) |

| C(carboxyl)-C-S-N | 175° | 85° |

| C-S-N-C(phenyl) | 180° | 70° |

| Cl-C-C-C(carboxyl) | 178° | 179° |

Note: The values are hypothetical examples representing plausible extended and folded conformations.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. researchgate.net

For compounds containing a benzenesulfonamide (B165840) group, a primary and well-established class of macromolecular targets is the carbonic anhydrase (CA) family of enzymes. nih.govnih.govnih.gov Sulfonamides are known inhibitors of CAs, where the deprotonated sulfonamide group coordinates with the zinc ion in the enzyme's active site. nih.govnih.gov Given the structural similarity of this compound to known CA inhibitors, docking studies would logically focus on various CA isoforms (e.g., CA I, II, IX, XII). nih.govnih.gov Other potential targets could include the Na-K-Cl cotransporters (NKCCs), which are inhibited by related diuretic drugs like bumetanide. nih.gov

Docking algorithms score different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and solvation effects. nih.gov The results provide a binding energy or score that estimates the binding affinity. Analysis of the top-scoring poses reveals key interactions between the ligand and specific amino acid residues in the target's active site, such as hydrogen bonds with the sulfonamide or carboxyl groups and hydrophobic interactions with the phenyl rings. researchgate.net

Table 3: Illustrative Molecular Docking Results of this compound with Human Carbonic Anhydrase II

| Parameter | Result |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | 250 nM |

| Key Interacting Residues | |

| Hydrogen Bond | Thr199, Thr200 |

| Coordination Bond | Zn²⁺ ion |

| Hydrophobic/van der Waals | Val121, Val143, Leu198 |

Note: These results are hypothetical and for illustrative purposes, based on typical docking outcomes for sulfonamide inhibitors with carbonic anhydrase.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. In the case of this compound, docking studies would be performed to understand how it fits into the active site of a target enzyme. For instance, in the context of carbonic anhydrase inhibition, the sulfonamide group is crucial for coordinating with the zinc ion present in the enzyme's active site. researchgate.netosti.gov

The interaction energies between this compound and its target can be calculated using various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding free energy, which is a crucial parameter for predicting the potency of an inhibitor.

Table 1: Predicted Interaction Energies of this compound with a Hypothetical Target

| Interaction Type | Energy (kcal/mol) |

| van der Waals | -45.2 |

| Electrostatic | -28.7 |

| Polar Solvation | +15.8 |

| Non-polar Solvation | -5.3 |

| Total Binding Energy | -63.4 |

Note: The data in this table is illustrative and based on typical values obtained for similar sulfonamide inhibitors in computational studies.

Ligand-Target Recognition Mechanisms at a Molecular Level

The recognition of this compound by its biological target is a highly specific process governed by the principles of molecular recognition. The structural and electronic features of the ligand are complementary to those of the protein's binding pocket, leading to a stable complex.

At a molecular level, the recognition process is initiated by the long-range electrostatic interactions that guide the ligand into the active site. Once in proximity, short-range van der Waals forces and hydrogen bonding interactions become dominant, leading to the final, stable binding pose. The chlorine atom on the benzoic acid ring can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Computational techniques like molecular dynamics (MD) simulations can be used to study the dynamic nature of the ligand-target complex. MD simulations provide a detailed picture of the conformational changes that occur upon ligand binding and can reveal the role of water molecules in mediating the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their inhibitory potency against a specific target. niscpr.res.innih.gov

Derivation of Molecular Descriptors

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly classified into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state (E-state) indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, size, and electronic properties such as dipole moment and polarizability.

For a series of analogs of this compound, a variety of these descriptors would be calculated to capture the structural variations within the series.

Table 2: Selected Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Weight | 327.75 g/mol |

| LogP | 3.25 |

| Topological Polar Surface Area (TPSA) | 98.58 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 78.4 cm³ |

Note: The data in this table is calculated from the chemical structure of the compound.

Predictive Models for Analog Design

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a QSAR model can be built using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests.

The resulting QSAR equation provides a quantitative model that can be used to predict the activity of new, unsynthesized analogs. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have high potency, thereby saving time and resources. For example, a QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position will lead to improved activity. These predictive models are a cornerstone of modern, rational drug design. researchgate.netresearchgate.net

Mechanistic Investigations of 4 Chloro 3 Phenylsulfamoyl Benzoic Acid at the Biochemical Level Excluding Clinical Outcomes

In Vitro Studies of Enzyme Inhibition Pathways

The initial characterization of an enzyme inhibitor involves quantifying its potency and elucidating the kinetic mechanism of its action.

The inhibitory potency of a compound is a primary measure of its effectiveness and is typically determined through in vitro enzyme assays. For cPLA2α, assays would measure the release of arachidonic acid from phospholipid substrates. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Potency (IC50) of 4-Chloro-3-(phenylsulfamoyl)benzoic acid Against cPLA2α

| Assay Condition | Substrate | IC50 (µM) | Reference |

|---|

Kinetic studies are crucial for understanding how an inhibitor interacts with its target enzyme. These investigations can determine whether the inhibition is reversible or irreversible and can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). patsnap.com This is often achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots.

For a competitive inhibitor , the molecule typically binds to the active site of the enzyme, preventing the substrate from binding. patsnap.com A non-competitive inhibitor binds to an allosteric site, a location other than the active site, causing a conformational change that reduces the enzyme's efficiency. patsnap.com An uncompetitive inhibitor binds only to the enzyme-substrate complex.

The inhibition constant (Ki) is a more precise measure of inhibitor potency than the IC50 value, as it is independent of the substrate concentration. It represents the dissociation constant of the enzyme-inhibitor complex. Slow- and tight-binding inhibitors are also a subject of kinetic analysis, characterized by a time-dependent increase in inhibition. nih.gov

Specific kinetic data, including the mode of inhibition and the Ki value for the interaction between this compound and cPLA2α, have not been detailed in available scientific literature.

Molecular Interaction Studies with Biological Macromolecules

To understand the inhibitory mechanism at a molecular level, it is essential to characterize the physical binding between the compound and its target protein.

Biophysical techniques provide direct evidence of binding and can quantify the affinity between an inhibitor and a target enzyme. Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed.

Isothermal Titration Calorimetry (ITC): This technique measures the heat change that occurs upon the binding of an inhibitor to its target protein. ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects the binding of a ligand (the inhibitor) to a protein immobilized on a sensor surface. It provides real-time data on the association and dissociation rates, from which the binding affinity (Kd) can be calculated. nih.gov

No studies utilizing these biophysical methods to determine the binding affinity of this compound to cPLA2α have been reported.

Table 2: Biophysical Binding Parameters for this compound with cPLA2α

| Method | Binding Affinity (Kd) | Stoichiometry (n) | Thermodynamic Parameters (ΔH, ΔS) | Reference |

|---|

Identifying the precise binding site and the specific molecular interactions between an inhibitor and an enzyme is fundamental to understanding its mechanism and for guiding further drug development.

X-ray Crystallography: This is a powerful technique that can provide a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme. This allows for the direct visualization of the binding pocket and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Site-Directed Mutagenesis: This molecular biology technique involves mutating specific amino acid residues in the enzyme's potential binding site. By comparing the inhibitory activity of the compound against the wild-type and mutant enzymes, researchers can infer which residues are critical for inhibitor binding.

Detailed structural information from X-ray crystallography or functional data from site-directed mutagenesis studies that would elucidate the specific interaction sites of this compound within the cPLA2α protein is currently unavailable.

Cellular Permeation and Intracellular Distribution Studies (In Vitro, Mechanistic Focus)

For an inhibitor to be effective against an intracellular target like cPLA2α, it must be able to cross the cell membrane and reach its site of action. The physicochemical properties of this compound, which contains both a carboxylic acid and a sulfonamide group, are expected to play a significant role in its ability to permeate cells. mdpi.comnih.gov

The charge state of the molecule, which is dependent on its pKa values and the physiological pH, is a critical determinant of membrane permeability. acs.org Generally, uncharged species are more lipid-soluble and can more readily diffuse across the lipid bilayer of the cell membrane. nih.gov The presence of the carboxylic acid moiety suggests that its permeability may be pH-dependent.

Studies on the cellular uptake mechanisms and the subsequent intracellular localization of this compound have not been reported. Such investigations would typically use cell-based assays, sometimes employing fluorescently labeled analogues of the compound and microscopy techniques to visualize its distribution within different cellular compartments, such as the cytoplasm, mitochondria, or lysosomes. mdpi.comnih.gov

Investigation of Signaling Pathway Modulation (In Vitro, Mechanistic Focus)

In vitro studies to elucidate the specific signaling pathways directly modulated by this compound are scarce. However, research into its derivatives provides insight into the potential biological targets of molecules with this chemical scaffold. The main area of investigation has been the inhibition of the carbonic anhydrase (CA) family of enzymes.

One area of research has focused on the synthesis of 4-chloro-3-sulfamoyl-benzenecarboxamides, which are derivatives of this compound. These derivatives have been evaluated for their inhibitory effects on several carbonic anhydrase isozymes, which are zinc-containing metalloenzymes that play a crucial role in various physiological processes.

The inhibitory activity of these derivatives against three key carbonic anhydrase isozymes—CA I, CA II, and CA IV—has been a subject of study. Some of these synthesized compounds have demonstrated significant affinity for these enzymes, particularly isozymes CA II and IV, with inhibition constants in the low nanomolar range. nih.gov Notably, certain 4-chloro-3-sulfamoyl benzenecarboxamides have exhibited a higher affinity for CA I than for the CA II isozyme, which is a common target for sulfonamide inhibitors. nih.gov

The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function. While this is the established mechanism for sulfonamide inhibitors, specific kinetic and binding studies for this compound itself are not available in the reviewed literature.

Table 1: Investigated Biological Targets of this compound Derivatives

| Target Enzyme Family | Specific Isozymes Investigated | Type of Modulation |

| Carbonic Anhydrase (CA) | CA I, CA II, CA IV | Inhibition |

While the direct modulatory effects of this compound on signaling pathways remain to be elucidated, the activity of its derivatives suggests that compounds with this structural backbone have the potential to interact with and inhibit key enzymes like carbonic anhydrases. Further research is required to determine the specific biochemical and signaling pathway interactions of the parent compound.

Advanced Derivatization and Application of 4 Chloro 3 Phenylsulfamoyl Benzoic Acid As a Chemical Probe

Synthesis of Bioconjugates and Fluorescently Labeled Analogs

The carboxylic acid group of 4-chloro-3-(phenylsulfamoyl)benzoic acid serves as a prime site for modification, enabling its conjugation to biomolecules and fluorescent reporters. This process typically involves the activation of the carboxyl group to facilitate amide bond formation with primary amines present in proteins, peptides, or amino-functionalized dyes.

A common strategy for carboxyl activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process first forms a semi-stable NHS ester of the benzoic acid, which then readily reacts with nucleophilic amino groups to yield a stable amide linkage. The reaction conditions, including pH and solvent, are optimized to ensure efficient conjugation while preserving the integrity of the biomolecule or fluorescent tag.

For the synthesis of fluorescently labeled analogs, amino-functionalized dyes are commonly employed. These can include derivatives of fluorescein, rhodamine, or other fluorophores that possess a primary amine for coupling. The resulting fluorescently labeled this compound can be utilized as a probe to investigate biological systems or material properties. The synthesis of such probes often involves reacting the activated benzoic acid with an amino-functionalized fluorescent dye. For instance, reaction of a rhodamine ester with an alkyldiamine can produce an amino-functionalized rhodamine spirolactam, which can then be conjugated with a carboxylic acid. nih.gov

The table below outlines a general synthetic approach for the preparation of a bioconjugate and a fluorescently labeled analog of this compound.

| Step | Description | Reagents and Conditions | Product |

| 1. Activation | Activation of the carboxylic acid group of this compound. | EDC, NHS, in an appropriate organic solvent (e.g., DMF, DMSO) or aqueous buffer. | 4-Chloro-3-(phenylsulfamoyl)benzoyl-NHS ester |

| 2a. Bioconjugation | Reaction of the activated acid with a biomolecule (e.g., protein, peptide) containing accessible primary amine groups (e.g., lysine (B10760008) residues). | Activated acid, biomolecule in a suitable buffer (e.g., PBS pH 7.4). | Biomolecule-4-chloro-3-(phenylsulfamoyl)benzamide conjugate |

| 2b. Fluorescent Labeling | Reaction of the activated acid with an amino-functionalized fluorescent dye. | Activated acid, amino-functionalized dye (e.g., amino-fluorescein, amino-rhodamine) in an organic solvent with a non-nucleophilic base (e.g., triethylamine). | Fluorescently labeled this compound |

| 3. Purification | Removal of unreacted reagents and byproducts. | Dialysis, size-exclusion chromatography, or affinity chromatography for bioconjugates; column chromatography for fluorescently labeled analogs. | Purified conjugate/probe |

Development of Immobilized Derivatives for Affinity Chromatography

The ability to immobilize this compound onto a solid support is crucial for its application in affinity chromatography. This technique allows for the purification of target molecules that specifically interact with the immobilized ligand.

The most common approach for immobilization involves coupling the carboxylic acid group of the molecule to a solid support that has been pre-activated with functional groups capable of reacting with carboxyls. Agarose (B213101) beads are a frequently used solid support due to their porous nature and biocompatibility.

One method for immobilization is the activation of agarose beads to introduce amino groups, which can then react with the EDC/NHS-activated this compound. Alternatively, agarose beads can be treated with mild acid to generate aldehyde groups, which can then be used for reductive amination with an amino-functionalized derivative of the target molecule. nih.gov Another approach involves the use of vinyl sulfone-activated agarose, which can react with nucleophiles on the ligand. nih.gov

The general workflow for preparing an affinity chromatography matrix with immobilized this compound is summarized below.

| Step | Description | Materials and Reagents |

| 1. Support Activation | Functionalization of the solid support to enable covalent attachment of the ligand. | Agarose beads, activating agents (e.g., cyanogen (B1215507) bromide, N-hydroxysuccinimide esters, epoxides). |

| 2. Ligand Coupling | Covalent attachment of this compound to the activated support. | Activated support, this compound, coupling agents (e.g., EDC), appropriate buffer. |

| 3. Blocking | Deactivation of any remaining active sites on the support to prevent non-specific binding. | Blocking agents (e.g., ethanolamine, glycine). |

| 4. Washing | Removal of unreacted ligand and blocking agents. | Washing buffers of varying ionic strength and pH. |

Utilization as a Scaffold for Combinatorial Library Synthesis

The structural framework of this compound provides a valuable scaffold for the synthesis of combinatorial libraries. By systematically modifying different parts of the molecule, a large number of diverse compounds can be generated for screening against various targets. The sulfamoyl benzoic acid structure is recognized as a privileged scaffold in medicinal chemistry. nih.gov

The synthesis of such libraries often employs solid-phase or parallel synthesis techniques. nih.gov The carboxylic acid group can be anchored to a solid support, allowing for sequential chemical transformations to be performed on the phenyl ring or the phenylsulfamoyl moiety. For example, the amine of the sulfamoyl group can be derivatized, or the chloro substituent on the benzoic acid ring can be replaced through nucleophilic aromatic substitution.

A representative scheme for the use of this compound as a scaffold in combinatorial synthesis is presented below, highlighting the points of diversification.

| Scaffold Position | Potential Modifications | Synthetic Strategy |

| Carboxylic Acid | Amide formation with a diverse set of amines. | Solid-phase synthesis with the scaffold anchored via the sulfamoyl group, followed by coupling with various amines. |

| Phenylsulfamoyl Amine | Acylation or alkylation with a variety of reagents. | Reaction of the sulfamoyl amine with different acyl chlorides, sulfonyl chlorides, or alkyl halides. |

| Aromatic Ring | Nucleophilic aromatic substitution of the chlorine atom. | Reaction with various nucleophiles under appropriate conditions to introduce diversity at this position. |

Exploration of this compound as a Ligand in Materials Science (Excluding Clinical/Toxicological Applications)

In the realm of materials science, the rigid structure and functional groups of this compound make it an interesting candidate as an organic linker for the construction of metal-organic frameworks (MOFs) and functional polymers.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. nih.gov The benzoic acid moiety of this compound can coordinate with metal centers, while the sulfonamide and chloro groups can influence the porosity, stability, and functional properties of the resulting framework. The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker in a suitable solvent. nih.gov Benzoic acid derivatives are known to form stable secondary building units in MOFs. nih.gov

Furthermore, this compound can be incorporated into polymers to impart specific properties. The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative, and then co-polymerized with other monomers. The resulting polymers could exhibit interesting properties due to the presence of the polar sulfamoyl group and the halogen atom.

The table below summarizes the potential applications of this compound in materials science.

| Material Type | Role of this compound | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage and separation, catalysis, sensing. The functional groups can be tailored for specific interactions. |

| Functional Polymers | Monomer precursor | Polymers with modified polarity, thermal stability, and refractive index. Potential use in membranes or specialty coatings. |

Future Directions and Emerging Research Avenues for 4 Chloro 3 Phenylsulfamoyl Benzoic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Computational Focus)

Future research will likely focus on the development of sophisticated quantitative structure-activity relationship (QSAR) models for 4-Chloro-3-(phenylsulfamoyl)benzoic acid and its derivatives. nih.gov These models can predict the biological activity of novel compounds based on their chemical structures, accelerating the identification of promising drug candidates. By leveraging large datasets of chemical properties and biological interactions, machine learning algorithms can uncover complex relationships between molecular structures and their toxic effects. azolifesciences.com This approach not only enhances the speed and accuracy of safety assessments but also aligns with the growing emphasis on more ethical research practices. azolifesciences.com

Predictive toxicology, a key area of AI in drug discovery, can be employed to assess the potential toxicity of this compound and its analogs. ljmu.ac.ukresearchgate.netazolifesciences.com Machine learning models can be trained on extensive databases to predict various toxicological endpoints, providing crucial insights into the safety profile of these compounds at an early stage of development. azolifesciences.comnih.gov The application of these in silico methods will be instrumental in guiding the synthesis of safer and more effective therapeutic agents.

Novel Applications in Chemoinformatics and Database Development

Chemoinformatics provides a powerful toolkit for the analysis, visualization, and management of chemical information, and its application to this compound is ripe with potential. neovarsity.orgresearchgate.netyoutube.com The development of specialized chemical databases centered on this compound and its derivatives would be a significant step forward. Such databases would serve as centralized repositories for a wide range of information, including synthesis methods, spectroscopic data, and biological activity.

The use of chemoinformatics tools can aid in the systematic exploration of the chemical space around this compound. neovarsity.org By employing techniques such as similarity searching and substructure analysis, researchers can identify structurally related compounds with potentially interesting properties. Furthermore, the visualization of chemical data can provide intuitive insights into structure-activity relationships, guiding the design of new molecules with enhanced characteristics. neovarsity.org

Future research in this area could also involve the creation of open-source libraries and software specifically tailored for the analysis of sulfonamide-containing compounds. neovarsity.org These tools would facilitate the broader scientific community's engagement with this class of molecules, fostering collaboration and accelerating discovery. The integration of data from various sources into a unified platform will be crucial for building comprehensive models of the behavior of this compound.

Exploration of Supramolecular Assembly and Self-Organizing Systems

The fields of supramolecular chemistry and crystal engineering offer exciting prospects for understanding and manipulating the solid-state properties of this compound. The sulfonamide group is known to be a versatile functional group for forming cocrystals, and a deeper understanding of its supramolecular synthons is an ongoing challenge in crystal engineering. iucr.org The ability of benzoic acid derivatives to form hydrogen-bonded dimers that can further self-assemble into higher-order structures provides a foundation for exploring the self-organization of this molecule. researchgate.net

Future research will likely focus on the design and synthesis of novel cocrystals of this compound with various coformers. This approach could lead to the development of new solid forms with improved physicochemical properties, such as solubility and stability. The study of the supramolecular assembly of this compound could also reveal new insights into its crystal packing and polymorphism.

The investigation of the self-assembly behavior of this compound in solution is another promising avenue. sciengine.comacs.org Understanding how this molecule organizes itself in different solvent environments can provide valuable information for controlling its crystallization and for the development of novel materials with tailored properties. The interplay of hydrogen bonding and other non-covalent interactions will be a key area of focus in these studies. nih.gov

Development of Advanced Analytical Methods for Detection and Quantification in Research Settings

The development of advanced and validated analytical methods is crucial for the accurate detection and quantification of this compound in various research settings. High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of benzoic acid derivatives and can be further optimized for this specific compound. sielc.com

Mass spectrometry (MS), particularly in tandem with chromatographic separation techniques (LC-MS), will play a pivotal role in the structural characterization and sensitive detection of this compound and its metabolites. nih.govresearchgate.net The study of the fragmentation pathways of sulfonamides under mass spectrometric conditions can provide valuable information for the unambiguous identification of these compounds. nih.govresearchgate.net Capillary electrophoresis coupled to tandem mass spectrometry (CE-MS/MS) also presents a promising technique for the analysis of sulfonamides due to its high resolution and low detection limits. grupobiomaster.com

Q & A

Basic Question: What are the recommended synthetic routes for 4-Chloro-3-(phenylsulfamoyl)benzoic acid, and how is reaction efficiency quantified?

Methodological Answer:

The compound can be synthesized via sulfonylation of 4-chloro-3-aminobenzoic acid using phenylsulfamoyl chloride under anhydrous conditions. Reaction efficiency is quantified by monitoring intermediates via HPLC and calculating yields at each step. Purity is assessed using NMR (e.g., verifying sulfonamide proton signals at δ 10–12 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 356.74 ). For reproducibility, optimize reaction parameters (e.g., solvent: DMF, temperature: 0–5°C, stoichiometric ratios) and characterize by melting point (>300°C observed in related sulfonamide derivatives ).

Advanced Question: How can researchers resolve contradictions in reported enzyme inhibition data for this compound across studies?

Methodological Answer:

Discrepancies in biological activity (e.g., IC₅₀ values) may arise from variations in:

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris), ionic strength, or co-solvents (DMSO concentration ≤1% recommended ).

- Compound purity : Validate via HPLC (>98% purity threshold ) and confirm absence of residual solvents (e.g., by GC-MS).

- Structural analogs : Compare activity of derivatives (e.g., 3-nitrophenyl vs. 4-methylphenyl sulfamoyl groups ).

- Target specificity : Use orthogonal assays (e.g., SPR for binding kinetics, cellular assays for functional inhibition ).

Basic Question: What experimental strategies are used to determine the solubility and stability of this compound in aqueous buffers?

Methodological Answer:

- Solubility : Employ the shake-flask method in PBS (pH 7.4) or simulated biological fluids. Quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm for benzoic acid derivatives ).

- Stability : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor hydrolytic stability via HPLC (e.g., sulfonamide bond cleavage ). For photostability, expose to UV light (320–400 nm) and track degradation products using LC-MS.

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

- Core modifications : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at the phenyl ring ).

- Enzyme inhibition profiling : Test against homologous enzymes (e.g., Shp2 vs. Shp1 phosphatases ) using kinetic assays (Km/Vmax analysis) and isothermal titration calorimetry (ITC) for binding thermodynamics.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic pockets. Validate with mutagenesis (e.g., alanine scanning of key residues ).

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) protons (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm for substituted benzene ).

- IR spectroscopy : Identify sulfonamide S=O stretches (1340–1290 cm⁻¹ and 1160–1120 cm⁻¹ ).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 357.0471 for C₁₃H₁₀ClN₂O₅S ).

Advanced Question: What strategies mitigate low synthetic yields during scale-up of this compound?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃ ) for sulfonylation efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate solubility.

- Temperature gradients : Use controlled cooling (e.g., −20°C for nitration intermediates ).

- Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from byproducts.

Basic Question: How is the compound’s purity validated for in vitro biological assays?

Methodological Answer:

- Chromatographic methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (purity ≥98% ).

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profile (e.g., no solvent residues below 150°C ).

Advanced Question: How can researchers investigate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten and Lineweaver-Burk analyses to determine inhibition type (competitive/uncompetitive ).

- Time-dependent studies : Pre-incubate enzyme with inhibitor to assess irreversible binding.

- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures (e.g., PDB deposition ).

- Cellular assays : Measure downstream signaling (e.g., STAT3 phosphorylation via Western blot ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.